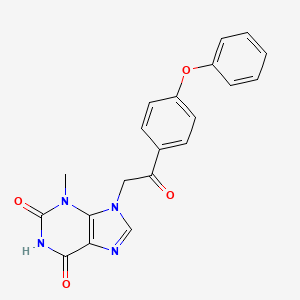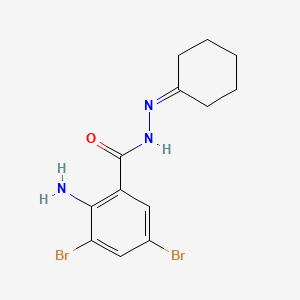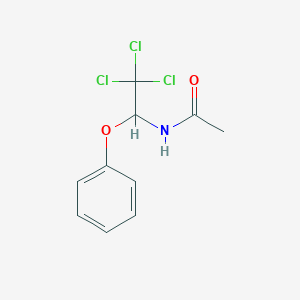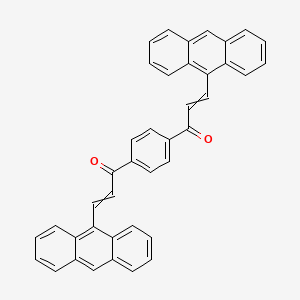
N'-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a nitrophenyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of 4-(dimethylamino)benzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects. For example, in medicinal applications, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
3-(3-Nitrophenyl)-1H-pyrazole: Another precursor used in the synthesis.
N’-(4-(Dimethylamino)benzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide: A closely related compound with a different substitution pattern.
Uniqueness
N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in the development of targeted therapies or advanced materials.
Propiedades
Número CAS |
302918-40-7 |
|---|---|
Fórmula molecular |
C19H18N6O3 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N6O3/c1-24(2)15-8-6-13(7-9-15)12-20-23-19(26)18-11-17(21-22-18)14-4-3-5-16(10-14)25(27)28/h3-12H,1-2H3,(H,21,22)(H,23,26)/b20-12+ |
Clave InChI |
AHWGVFPHJPUSCM-UDWIEESQSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-2-furylmethylidene]benzenesulfonohydrazide](/img/structure/B11975174.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975178.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975185.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11975191.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975193.png)

![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11975198.png)
![N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine](/img/structure/B11975203.png)


![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975238.png)

![Diisobutyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975248.png)
